![molecular formula C17H15NO3 B2532506 (2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 1613190-07-0](/img/structure/B2532506.png)
(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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Description
“(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one” is a chemical compound with the empirical formula C12H12N2OS2 . It is also known as 5-(4-(Dimethylamino)benzylidene)rhodanine . This compound is used as a silver-specific dye that is used to quantitate the autoradiographic deposition of silver onto X-ray film in a colorimetric assay .
Molecular Structure Analysis
The molecular weight of this compound is 264.37 . The SMILES string representation of this compound isCN(C)c1ccc(cc1)\\C=C2\\SC(=S)NC2=O
. Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 285-288 °C (lit.) . It is insoluble in water, moderately soluble in acetone, and very slightly soluble in benzene, chloroform, and diethyl ether .Scientific Research Applications
Antioxidant and Antibacterial Applications
A study by Shankerrao et al. (2013) explored the antioxidant and antibacterial properties of compounds related to (2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one. These compounds exhibited significant chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. They also showed potent antibacterial activities against various bacterial strains, comparable to ampicillin in some cases (Shankerrao et al., 2013).
Nonlinear Optical Properties
Bhagwat and Sekar (2019) investigated the nonlinear optical properties of Foron blue SR analogs, which include this compound. The study found that these compounds have significant polarizability and hyperpolarizability, which are crucial for applications in nonlinear optics (Bhagwat & Sekar, 2019).
Photophysical Applications
Kharchenko et al. (2020) synthesized novel monomers based on 6-hydroxyaurone, which is structurally similar to the compound . These monomers displayed unique photochemical properties, such as photoinduced Z-E-isomerization, suggesting potential applications in photonic and electronic devices (Kharchenko et al., 2020).
Corrosion Inhibition
Hu et al. (2016) explored the use of benzothiazole derivatives, which share structural features with this compound, as corrosion inhibitors for steel. These derivatives demonstrated a significant ability to inhibit corrosion, suggesting a potential application for the compound in protective coatings or as a corrosion inhibitor (Hu et al., 2016).
Fluorescence Properties
Ma et al. (2013) synthesized aurone derivatives, including compounds structurally related to this compound, and studied their single- and two-photon excited fluorescence properties. These properties are significant for applications in fluorescence microscopy and imaging (Ma et al., 2013).
properties
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)9-16-17(20)14-8-7-13(19)10-15(14)21-16/h3-10,19H,1-2H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVDODMZYGXNEU-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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